molecular formula C23H42N2O6 B1381117 Boc-D-Glu(OMe)-OH.DCHA CAS No. 76379-02-7

Boc-D-Glu(OMe)-OH.DCHA

Cat. No. B1381117
CAS RN: 76379-02-7
M. Wt: 442.6 g/mol
InChI Key: NQTKIKGXLIBFAS-HMZWWLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-Glu(OMe)-OH.DCHA” is a specialty product used for proteomics research . It is also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H19NO6 . The exact mass is 261.12123733 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 261.27 g/mol . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg . The flash point is 212.9±27.3 °C .

Scientific Research Applications

1. Peptide Synthesis and Crystallography

  • Boc-D-Glu(OMe)-OH.DCHA and related compounds are used in the synthesis of complex peptides. For instance, Karle et al. (1990) described the crystal structure of a decapeptide using Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, illustrating a parallel zipper arrangement of helical peptide columns in the crystal. This research demonstrates the utility of Boc-protected peptides in studying molecular arrangements and interactions (Karle, Flippen-Anderson, Uma, & Balaram, 1990).
  • Another study by Yamamura et al. (1998) investigated the reaction of Boc-Glu-Thr-Ile-His-OMe with Zn2+, providing insights into zinc-binding sites of proteases, a crucial aspect in understanding enzyme functionality (Yamamura et al., 1998).

2. Molecular Dynamics and Structural Analysis

  • Research by Ribeiro et al. (1985) involved the synthesis of glutamate oligopeptides attached to a polyoxyethylene group, including Boc-[Glu(OMe)]n-OPOE. This study contributes to the understanding of peptide conformation and dynamics, crucial for the design of biologically active peptides (Ribeiro, Saltman, & Goodman, 1985).

3. Biochemical Applications

  • The synthesis of peptides like this compound has been applied in biochemical studies. For example, Meldal (1986) synthesized a heptapeptide for immunization experiments, highlighting the role of such peptides in vaccine development and immunological research (Meldal, 1986).

Safety and Hazards

“Boc-D-Glu(OMe)-OH.DCHA” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, it’s advised to remove the person to fresh air and keep comfortable for breathing . In case of ingestion, it’s advised to wash out mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

Boc-D-Glu(OMe)-OH.DCHA is a derivative of glutamic acid

Biochemical Pathways

Glutamic acid and its derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, this compound might affect similar biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . This suggests that temperature and humidity might affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

Boc-D-Glu(OMe)-OH.DCHA plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used as a protecting group for the amino acid glutamic acid during peptide synthesis. This interaction helps prevent unwanted side reactions, ensuring the correct formation of peptide bonds . The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of these biomolecules, leading to changes in cellular behavior. For example, it may enhance or inhibit certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, which should be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At high doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding the specific metabolic pathways and the role of this compound in these processes is crucial for elucidating its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in biochemical reactions .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKIKGXLIBFAS-HMZWWLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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